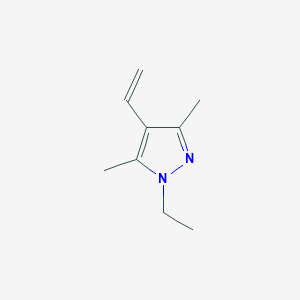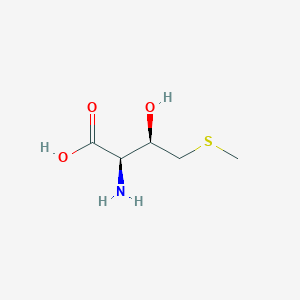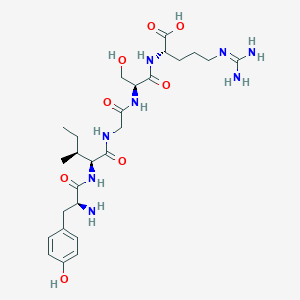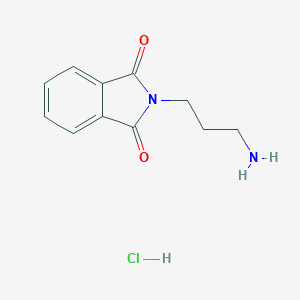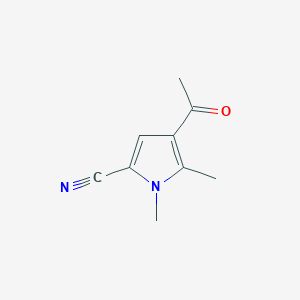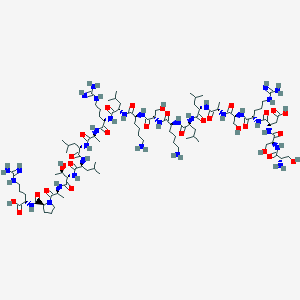
三(2,5-二甲基苯基)膦
描述
Tris(2,5-dimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C24H27P . It is a white or pale yellow crystalline solid with a distinctive odor . This compound is a tertiary phosphine, meaning it has three phenyl groups attached to a central phosphorus atom. It is used in various chemical reactions and has applications in different fields, including catalysis and material science.
科学研究应用
Chemistry: Tris(2,5-dimethylphenyl)phosphine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine: In biological studies, tris(2,5-dimethylphenyl)phosphine is used as a reducing agent for disulfide bonds in proteins. This property makes it useful in protein folding studies and in the preparation of reduced protein samples for analysis .
Industry: In the industrial sector, tris(2,5-dimethylphenyl)phosphine is used in the production of polymers and as a stabilizer in the manufacture of certain plastics. It is also used in the synthesis of fine chemicals and pharmaceuticals .
作用机制
Target of Action
Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.
Mode of Action
The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .
Biochemical Pathways
The exact biochemical pathways affected by Tris(2,5-dimethylphenyl)phosphine are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .
Pharmacokinetics
As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.
Result of Action
The molecular and cellular effects of Tris(2,5-dimethylphenyl)phosphine’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .
Action Environment
The action, efficacy, and stability of Tris(2,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Tris(2,5-dimethylphenyl)phosphine can be synthesized by reacting phenyl phosphorus chloride with p-xylene. The specific preparation process involves reacting p-xylene with phosphorus chloride in an appropriate solvent at low temperature to generate tris(2,5-dimethylphenyl)phosphine .
Industrial Production Methods: The industrial production of tris(2,5-dimethylphenyl)phosphine typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Tris(2,5-dimethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted phosphines with different functional groups.
相似化合物的比较
Tris(3,5-dimethylphenyl)phosphine: Similar in structure but with different positional isomers of the methyl groups.
Tris(2,4-dimethylphenyl)phosphine: Another positional isomer with methyl groups at different positions on the phenyl rings.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups instead of methyl groups, leading to different electronic properties.
Uniqueness: Tris(2,5-dimethylphenyl)phosphine is unique due to its specific arrangement of methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in certain catalytic applications where these properties are advantageous .
属性
IUPAC Name |
tris(2,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTMPJQOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370554 | |
| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115034-38-3 | |
| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



